molecular formula C15H20N2O3 B2604517 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea CAS No. 899733-86-9

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea

Cat. No. B2604517
CAS RN: 899733-86-9
M. Wt: 276.336
InChI Key: IOMPHAKVKYJSPF-UHFFFAOYSA-N
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Description

The compound “1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea” appears to contain a spirocyclic ether (1,4-Dioxaspiro[4.4]nonane) attached to a phenylurea group. Spirocyclic ethers are a type of cyclic ether with two rings sharing one atom . Ureas are functional groups consisting of a carbonyl group flanked by two amine groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic ether and phenylurea groups. The spirocyclic ether would likely impart some degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ether and urea groups. Ethers are generally quite stable but can be cleaved by strong acids . Ureas can participate in a variety of reactions, including hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and urea groups could impact its polarity and solubility .

Scientific Research Applications

Spiroacetals in Insects

Research has elucidated the role of spiroacetals, including compounds related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea, as volatile components in insect secretions. These compounds serve various functions, from pheromones facilitating aggregation or repulsion among insect species to markers of territorial boundaries. For instance, certain spiroacetals have been identified as key components in the aggregation pheromones of the spruce bark beetle, while others act as repellents in bark beetle species, showcasing their ecological significance (Francke & Kitching, 2001).

Synthesis and Characterization in Chemistry

The synthesis and characterization of vic-dioxime ligands derived from compounds structurally related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea have paved the way for the development of novel metal complexes with potential applications in catalysis and materials science. These studies have expanded the understanding of ligand-metal interactions, offering insights into the design of more efficient catalysts and materials with tailored properties (Canpolat & Kaya, 2004).

Organic Synthesis Techniques

Innovative synthesis techniques have been employed to construct the 1,6-dioxaspiro[4.4]nonan-2-one motif, integral to the structure of certain immunosuppressive agents. These methodologies highlight the versatility and efficiency of modern organic synthesis strategies, contributing to the advancement of pharmaceutical research and the development of novel therapeutic agents (Zhang & Nan, 2017).

Potential Biolubricant Synthesis

The derivation of novel compounds from oleic acid, structurally related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea, has indicated their potential as biolubricants. This research underscores the importance of developing sustainable, biodegradable lubricants from renewable resources, contributing to the reduction of environmental impact in industrial applications (Kurniawan et al., 2017).

properties

IUPAC Name

1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(17-12-6-2-1-3-7-12)16-10-13-11-19-15(20-13)8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMPHAKVKYJSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea

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